molecular formula C23H20ClFN4OS B3410406 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 897457-58-8

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3410406
CAS No.: 897457-58-8
M. Wt: 454.9 g/mol
InChI Key: SQKSRNYSPXOHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Molecular Formula

  • C : 23
  • H : 22
  • Cl : 1
  • N : 4
  • O : 1
  • S : 1

Structural Features

The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic uses.

Anticancer Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Study:

A study conducted by Andreani et al. (2005) demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed promising results against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

Antimicrobial Properties

Imidazo[2,1-b][1,3]thiazole compounds have also been studied for their antimicrobial activity. They have shown effectiveness against a range of bacteria and fungi, suggesting their potential use as antimicrobial agents.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Neuropharmacological Effects

The piperazine component in the compound suggests potential neuropharmacological applications. Studies have indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.

Case Study:

Research by Gülçin et al. (2010) highlighted the neuroprotective effects of imidazo[2,1-b][1,3]thiazole derivatives in animal models of anxiety and depression, showing significant improvement in behavioral tests.

Anti-inflammatory Properties

The compound's structure may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Mechanism:

Research has suggested that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of halogenated phenyl groups, which enhance its pharmacological activity and specificity. This structural uniqueness contributes to its potential as a more effective anticancer agent compared to similar compounds .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is part of a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClN3O3S
  • Molecular Weight : 425.9 g/mol

The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological significance.

Antitumor Activity

Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity compared to sorafenib (IC50 = 5.2 μM) . The selectivity of these compounds towards specific cancer cell lines suggests their potential as targeted therapies.

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways. For example, compounds from this class have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) with varying degrees of efficacy . Additionally, some derivatives have demonstrated the ability to inhibit transcription factors like NF-kB, which is crucial in cancer progression .

Other Biological Activities

Beyond antitumor effects, imidazo[2,1-b][1,3]thiazoles have been reported to possess:

  • Antibacterial Activity : Several studies indicate that these compounds can inhibit bacterial growth .
  • Antiviral Properties : They also show promise in antiviral applications .
  • Anti-inflammatory Effects : The anti-inflammatory potential has been documented in various studies .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 Value
2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideAntitumor1.4 μM (MDA-MB-231)
Imidazo[2,1-b][1,3]thiazole derivativesNF-kB Inhibition0.36 ± 0.42 mM
Various thiazole derivativesAnticonvulsantED50 = 18.4 mg/kg

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4OS/c24-17-7-5-16(6-8-17)20-14-29-18(15-31-23(29)26-20)13-22(30)28-11-9-27(10-12-28)21-4-2-1-3-19(21)25/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKSRNYSPXOHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.